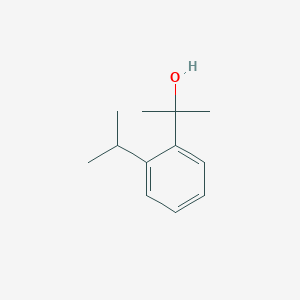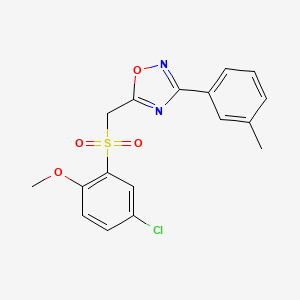![molecular formula C22H26N2O4 B2975061 N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954247-92-8](/img/structure/B2975061.png)
N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. It has been mentioned in the context of various studies, including those related to anticancer evaluation and antidiabetic potential .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of benzodioxol carboxamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzo[d][1,3]dioxole-5-carboxamide core with a 4-(2-phenylmorpholino)butyl group attached to the nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, studies on similar compounds provide some insights. For instance, one study reported the inhibitory effect of a compound on cancer cells, which was investigated via morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .Applications De Recherche Scientifique
Synthesis and Material Science
- Polyamides with Flexible Main-chain Ether Linkages : Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol shows that these polyamides exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible films. These materials have potential applications in coatings, films, and high-performance polymers (Hsiao et al., 2000).
Pharmaceutical Research
Antitumor Agents : Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents highlight the importance of the N-phenyl benzamide moiety in achieving significant bioactivity. Such research underscores the potential of N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide derivatives in developing new antipsychotic medications (Norman et al., 1996).
Antibacterial and Antifungal Activities : The study on 2-Benzoylamino-N-phenyl-benzamide derivatives prepared from benzoxazinone and substituted anilines, utilizing Keggin-type heteropolyacids as catalysts, reveals their significant antibacterial and antifungal properties. This suggests that similar this compound derivatives could be explored for antimicrobial applications (Ighilahriz-Boubchir et al., 2017).
Anti-Tubercular Applications : Research on 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide compounds demonstrates promising anti-tubercular activity, underscoring the potential for this compound derivatives in tuberculosis treatment (Nimbalkar et al., 2018).
Orientations Futures
The future directions for research on “N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide” could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Additionally, in vivo experiments could be conducted to evaluate the antidiabetic impact of similar compounds .
Propriétés
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-22(18-8-9-19-20(14-18)28-16-27-19)23-10-4-5-11-24-12-13-26-21(15-24)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXXOVNUMLQWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)


![4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2974989.png)
![phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2974990.png)

![Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2974992.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2974994.png)

![2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2974997.png)
![5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2974999.png)